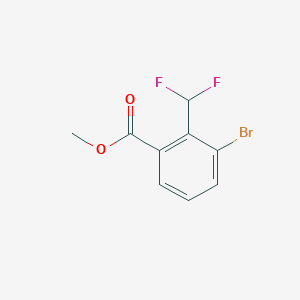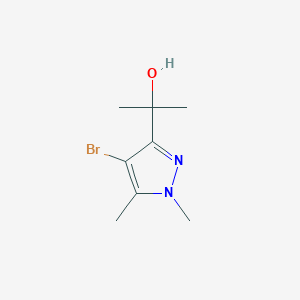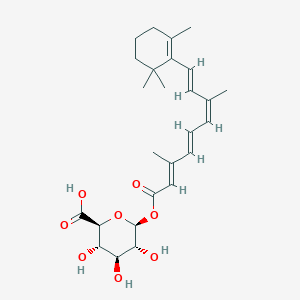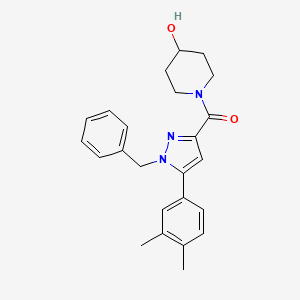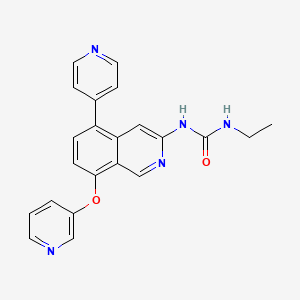![molecular formula C8H4Cl2N2O2 B12854960 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is an organic compound with the molecular formula C8H4Cl2N2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,2-c]pyridine core with chlorine atoms at the 4 and 6 positions and a carboxylic acid group at the 3 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of 2,6-dichloro-4-nitropyridine with appropriate reagents. One common method includes the use of bromo(vinyl)magnesium in tetrahydrofuran (THF) at low temperatures, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can modify the carboxylic acid group to other functional groups.
科学的研究の応用
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions and therapeutic effects .
類似化合物との比較
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
- 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
- 4-Chloro-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine
Comparison: Compared to these similar compounds, 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of both chlorine atoms and the carboxylic acid group. This combination of functional groups provides distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC名 |
4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-5-1-4-6(7(10)12-5)3(2-11-4)8(13)14/h1-2,11H,(H,13,14) |
InChIキー |
ZYXVNCOQVDLALH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)
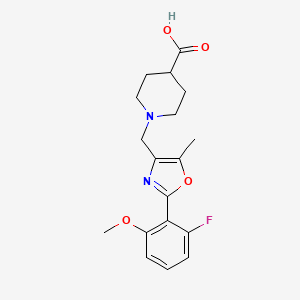

![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
